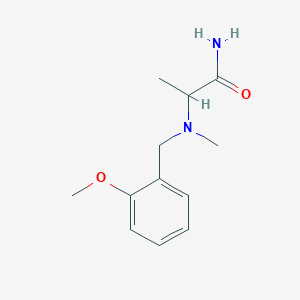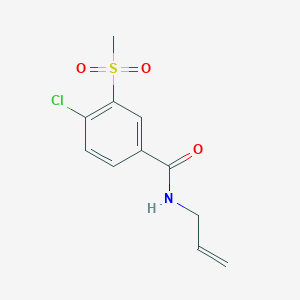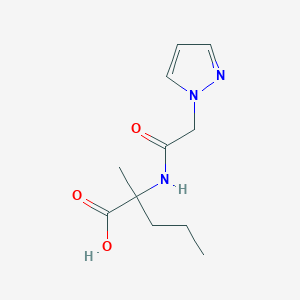![molecular formula C13H10N2O4 B14912146 4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid is an organic compound that features a nitrovinyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid typically involves the following steps:
Formation of the Nitrovinyl Intermediate: The nitrovinyl group can be introduced through a nitro-olefination reaction, where a nitroalkane reacts with an aldehyde in the presence of a base.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Coupling of the Nitrovinyl and Pyrrole Groups: The nitrovinyl intermediate is then coupled with the pyrrole ring through a condensation reaction.
Attachment to Benzoic Acid: Finally, the pyrrole-nitrovinyl compound is attached to a benzoic acid derivative through a substitution reaction.
Industrial Production Methods
Industrial production of 4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or pyrrole rings.
Nitrovinyl-pyrrole compounds: Compounds that contain a nitrovinyl group attached to a pyrrole ring but lack the benzoic acid moiety.
Uniqueness
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid is unique due to the combination of its nitrovinyl, pyrrole, and benzoic acid groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H10N2O4 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
4-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(18)19/h1-9H,(H,16,17)/b9-7+ |
Clave InChI |
WOGIPWKJELMGPG-VQHVLOKHSA-N |
SMILES isomérico |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
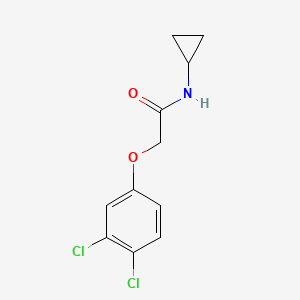
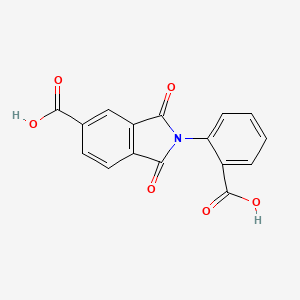

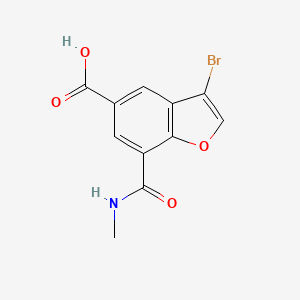

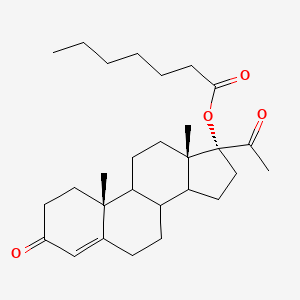


![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
